
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C18H22N6O2S2 and its molecular weight is 418.53. The purity is usually 95%.
BenchChem offers high-quality 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis
- Synthesis of Novel Derivatives: This compound is utilized in the synthesis of novel heterocyclic compounds such as pyrazole, pyrimidine, and benzimidazole derivatives. These synthesized compounds are important for their potential applications in pharmaceutical and chemical industries (Ho & Suen, 2013).
Antimicrobial Agents
- Development of Antimicrobial Compounds: Research indicates the synthesis of novel thiophene-based heterocycles incorporating this compound, showing promising antimicrobial properties. Such compounds have been found effective against various bacterial and fungal species (Mabkhot et al., 2016).
Anticancer Research
- Potential Anticancer Applications: Studies have shown that derivatives of this compound exhibit anticancer activities. For instance, some pyrazolo[3,4-d]pyrimidin-4-one derivatives have been tested and found to inhibit human breast adenocarcinoma cell lines, suggesting their potential use in cancer treatment (Abdellatif et al., 2014).
Antiviral Research
- Enterovirus Inhibitors: Pyrazolo[3,4-d]pyrimidines derivatives, including those with this compound, have shown significant antiviral activity, especially against enteroviruses. These findings open the possibility of developing new antiviral agents using these compounds (Chern et al., 2004).
Antidiabetic Research
- Antidiabetic Activity: Some derivatives of this compound have been synthesized and evaluated as hypoglycemic agents, showing potential in the treatment of diabetes (Soliman, 1979).
Biofilm Inhibition
- Bacterial Biofilm Inhibitors: Novel derivatives incorporating this compound have been synthesized and tested for their efficacy in inhibiting bacterial biofilms, which are critical in combating bacterial resistance (Mekky & Sanad, 2020).
properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S2/c1-13-11-14(2)24(21-13)17-12-16(19-15(3)20-17)22-6-8-23(9-7-22)28(25,26)18-5-4-10-27-18/h4-5,10-12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDHXULJNRBXIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

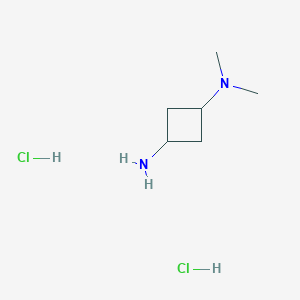
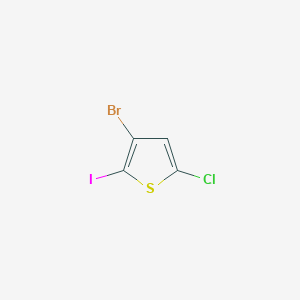



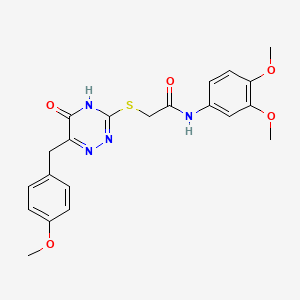
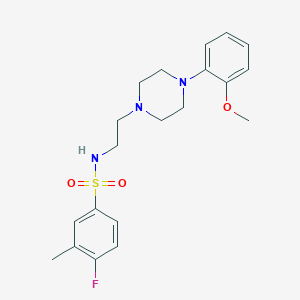
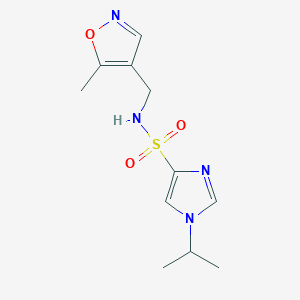
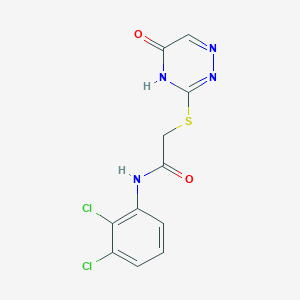
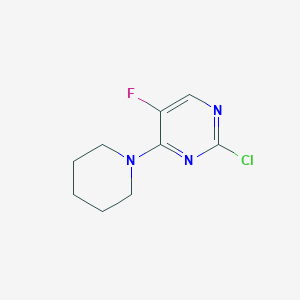
![2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2772483.png)
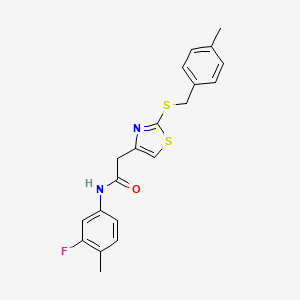
![(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2772486.png)
![N-(2-chlorobenzyl)-2-(6-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2772487.png)